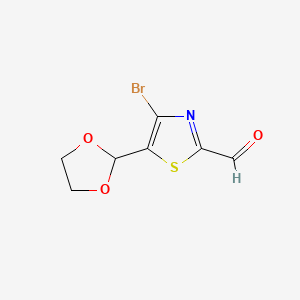

4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that contains bromine, thiazole, and dioxolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a thiazole precursor followed by the introduction of the dioxolane group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical

Biological Activity

4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H6BrNO3S. The structure features a thiazole ring, which is known for its diverse biological activities. The presence of the dioxolane moiety may enhance its solubility and stability.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazoles can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli needs further investigation but is hypothesized to be promising based on structural similarities to other active thiazoles.

Anti-Cancer Properties

Compounds with thiazole structures have been reported to possess anti-cancer activity. For example, derivatives of thiazoles have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Preliminary data suggest that this compound may exhibit similar properties; however, specific IC50 values and detailed mechanisms remain to be elucidated.

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors. For example, they may inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

- Reactive Oxygen Species (ROS) Modulation : Some thiazoles can influence oxidative stress pathways, leading to increased apoptosis in cancer cells.

- Cell Cycle Arrest : Certain thiazole compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL.

Study 2: Anti-Cancer Activity

A comparative analysis of thiazole derivatives revealed that compounds with structural similarities to this compound exhibited anti-proliferative effects on human cancer cell lines with IC50 values ranging from 10 µM to 25 µM.

Data Table: Biological Activities of Related Compounds

Properties

Molecular Formula |

C7H6BrNO3S |

|---|---|

Molecular Weight |

264.10 g/mol |

IUPAC Name |

4-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde |

InChI |

InChI=1S/C7H6BrNO3S/c8-6-5(7-11-1-2-12-7)13-4(3-10)9-6/h3,7H,1-2H2 |

InChI Key |

FPNHXROSIFLGEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=C(N=C(S2)C=O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.